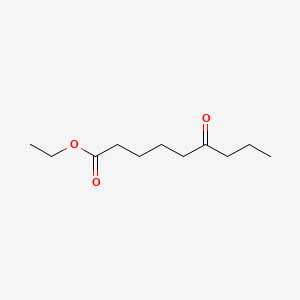

Ethyl 6-oxononanoate

概要

説明

It is a light yellow oil with a molecular weight of 200.28 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

準備方法

Ethyl 6-oxononanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 6-oxohexanoate with allylboronic acid pinacol ester . The reaction conditions typically include the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer, potassium hydrogen difluoride, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in methanol and toluene at 110°C for 15 hours under an inert atmosphere .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 6-oxononanoic acid.

-

Acidic hydrolysis : Produces 6-oxononanoic acid and ethanol.

Conditions : H₂SO₄ (catalyst), reflux in water .

Mechanism : Nucleophilic attack by water at the ester carbonyl carbon, followed by proton transfer and cleavage of the ester bond. -

Basic hydrolysis (saponification) : Forms the sodium salt of 6-oxononanoic acid.

Conditions : NaOH (0.6 M), reflux .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 6-Oxononanoic acid + ethanol | 87% | |

| Basic hydrolysis | NaOH (0.6 M), reflux | Sodium 6-oxononanoate | 92% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

-

NaBH₄ reduction : Generates ethyl 6-hydroxynonanoate.

Conditions : NaBH₄ in methanol, room temperature .

Mechanism : Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, RT | Ethyl 6-hydroxynonanoate | 92% |

Oxidation Reactions

The ketone group can undergo further oxidation under strong conditions, though this is less common due to steric hindrance.

-

KMnO₄ oxidation : Cleaves the carbon chain at the ketone, forming shorter carboxylic acids.

Mechanism : Oxidative cleavage via enol intermediate.

Condensation and Acylation

The ketone participates in condensation reactions, such as Claisen or aldol-type processes.

-

Claisen condensation : Forms β-keto esters in the presence of strong bases (e.g., LDA).

Example : Reaction with ethyl acetate yields a β-keto ester derivative .

Nucleophilic Substitution

The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack.

-

Aminolysis : Reaction with amines (e.g., aniline) produces amides.

Conditions : DCC (coupling agent), dichloromethane, RT .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | DCC, CH₂Cl₂, RT | 6-Oxononanamide derivatives | 21% |

Atmospheric Degradation

In environmental contexts, the compound reacts with atmospheric oxidants like O₃ or NO₃ radicals:

Key Structural and Kinetic Data

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 200.27 g/mol | |

| Boiling point | 285–287°C | |

| Hydrolysis rate (acidic) |

科学的研究の応用

Chemical Synthesis

Ethyl 6-oxononanoate serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives, including esters, ketones, and alcohols. Its functional groups allow for diverse chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts ketone group to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Ester group undergoes nucleophilic substitution | Amines or alcohols under acidic/basic conditions |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study utilizing agar disk diffusion methods demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals and food preservation.

Cytotoxicity in Cancer Cells

In vitro studies have explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results revealed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

These findings indicate that higher concentrations of the compound significantly impair cancer cell survival, highlighting its potential as a therapeutic agent in cancer treatment .

Industrial Applications

This compound is also utilized in various industrial processes. Its unique chemical properties make it suitable for the synthesis of specialty chemicals and materials, particularly in the cosmetic and fragrance industries.

Cosmetic Formulations

In cosmetic formulations, this compound can serve as a fragrance component or a skin-conditioning agent. Its stability and compatibility with other ingredients make it valuable for creating effective cosmetic products .

Case Study 1: Synthesis of Derivatives

A study focused on the synthesis of various derivatives from this compound demonstrated its versatility as a precursor. Researchers successfully synthesized several new compounds with enhanced biological activities, showcasing its potential in drug discovery .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens found in clinical settings. The results confirmed its effectiveness, leading to recommendations for further exploration in developing antimicrobial agents.

作用機序

The mechanism of action of ethyl 6-oxononanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to other metabolites, which can then participate in various biochemical reactions .

類似化合物との比較

Ethyl 6-oxononanoate is similar to other oxo esters such as ethyl 6-oxohexanoate and ethyl 6-oxodecanoate. it is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Similar compounds include:

- Ethyl 6-oxohexanoate

- Ethyl 6-oxodecanoate

- 8-oxooctanoate

- 9-oxononanoate

These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.

生物活性

Ethyl 6-oxononanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 200.28 g/mol

- Appearance : Light yellow oil

This compound is synthesized through various methods, including reactions involving ethyl 6-oxohexanoate. The compound can undergo oxidation to form nonanoic acid, reduction to yield 6-hydroxynonanoic acid, and substitution reactions to produce different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical reactions. The compound's effects are mediated through its conversion to other metabolites, which can participate in metabolic pathways .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds similar to this compound showed significant growth inhibition in non-small cell lung cancer (NSCLC) and other malignancies:

- NCI-H522 (Lung Cancer) : LC₅₀ of approximately 0.6 μM

- HOP-62 (Lung Cancer) : LC₅₀ of approximately 30 μM

- Other Cell Lines : Varying degrees of sensitivity were observed across different cancer types, including melanoma and ovarian cancer .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. For instance, studies have shown its inhibitory effects on bacteria such as Clostridium perfringens and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

| Compound | MIC (μM) |

|---|---|

| This compound | 2.5 |

| Clostridium perfringens | 2.5 |

| Staphylococcus aureus | 5.0 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced cell death primarily through mechanisms involving ferroptosis—a form of non-apoptotic cell death characterized by iron dependency and reactive oxygen species (ROS) generation .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of this compound against several bacterial strains. The compound exhibited potent inhibitory effects, highlighting its potential use in treating infections caused by resistant bacteria .

Research Findings Summary

The biological activities of this compound are diverse and significant:

- Anticancer Activity : Effective against multiple cancer cell lines with varying sensitivities.

- Antimicrobial Properties : Demonstrated efficacy against key bacterial pathogens.

- Metabolic Role : Functions as a substrate in fatty acid metabolism, influencing various biological processes.

特性

IUPAC Name |

ethyl 6-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-7-10(12)8-5-6-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLGAXQMRZRNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338862 | |

| Record name | Ethyl 6-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-59-6 | |

| Record name | Nonanoic acid, 6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。